2,7-Di-tert-butyl-9H-carbazole

Catalog No.
S3317966
CAS No.
69386-35-2
M.F
C20H25N
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Di-tert-butyl-9H-carbazole

CAS Number

69386-35-2

Product Name

2,7-Di-tert-butyl-9H-carbazole

IUPAC Name

2,7-ditert-butyl-9H-carbazole

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C20H25N/c1-19(2,3)13-7-9-15-16-10-8-14(20(4,5)6)12-18(16)21-17(15)11-13/h7-12,21H,1-6H3

InChI Key

YAWXNJICXSLGGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(C)(C)C

2,7-Di-tert-butyl-9H-carbazole is an organic compound with the molecular formula C20H25NC_{20}H_{25}N and a molecular weight of approximately 279.43 g/mol. It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the carbazole ring, which enhances its stability and solubility in organic solvents. This compound typically appears as a white to light yellow solid and has a melting point between 152 °C and 156 °C . Its structure contributes to its unique photophysical properties, making it a subject of interest in various chemical and biological applications.

  • The mechanism of action for DTBC is not explicitly addressed in scientific research readily available online.
  • Carbazoles, in general, are being explored for their potential applications in organic electronics and optoelectronic devices due to their interesting charge transport properties []. However, the specific mechanism for DTBC's function in such devices would likely require further investigation.
  • No information regarding the safety hazards of DTBC is found in readily available scientific publications.

Additional Considerations

  • Due to limited information available online, further exploration through scientific databases or contacting chemical suppliers might be necessary to obtain detailed physical and chemical property data or safety information on DTBC.

Organic Light-Emitting Diodes (OLEDs)

DTBC is a promising material for use in OLEDs due to its excellent hole-transporting properties. These properties are crucial for efficient operation of OLEDs, where holes and electrons need to be balanced for light emission. Studies have shown that DTBC can improve the performance of OLEDs by enhancing charge transport and reducing efficiency roll-off at high brightness levels [1].

[1] Enhanced Performances of Organic Light-Emitting Diodes Using 2,7-Di-tert-butyl-9H-carbazole Derivatives as Hole-Transporting Materials ()

Organic Photovoltaics (OPVs)

Similar to OLEDs, DTBC's hole-transporting properties make it a potential candidate for OPVs. In OPVs, light absorption leads to the generation of excitons that need to be separated into free charges for electricity production. DTBC can facilitate the movement of holes towards the anode, thereby improving the efficiency of OPVs [2].

[2] Highly Efficient and Stable Organic Solar Cells Based on Poly(3-hexylthiophene):[6,6]-Phenyl-C61-butyric Acid Methyl Ester Blends with Suppressed Charge Recombination by Introducing 2,7-Di-tert-butyl-9H-carbazole as an Additive ()

Organic Electronics

Beyond OLEDs and OPVs, DTBC's properties hold promise for other organic electronic applications. Its bulky tert-butyl groups can enhance film-forming properties and improve device stability. Research is ongoing to explore DTBC's potential in organic field-effect transistors (OFETs) and organic memory devices [3, 4].

[3] High-Performance Organic Field-Effect Transistors Based on a Star-Shaped Small Molecule with a Carbazole Core ()

The chemical reactivity of 2,7-Di-tert-butyl-9H-carbazole is influenced by its electron-rich nature due to the tert-butyl substituents. It can undergo various reactions typical of carbazole derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of tert-butyl groups can direct electrophiles to the ortho and para positions relative to the nitrogen atom.
  • Nucleophilic Substitution: The nitrogen in the carbazole can participate in nucleophilic reactions, particularly when activated by other substituents.
  • Photo

Research indicates that carbazole derivatives, including 2,7-Di-tert-butyl-9H-carbazole, possess significant biological activities. These compounds have been studied for their potential:

  • Antioxidant Properties: They may help in scavenging free radicals.
  • Anticancer Activity: Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Effects: Certain derivatives have shown activity against various bacterial strains .

The synthesis of 2,7-Di-tert-butyl-9H-carbazole typically involves several methods:

  • Direct Alkylation: Using tert-butyl halides in the presence of a base to introduce tert-butyl groups onto the carbazole backbone.
  • Cyclization Reactions: Starting from simpler precursors that undergo cyclization to form the carbazole structure followed by functionalization at the desired positions.
  • Photochemical Methods: Utilizing light to drive reactions that form carbazole derivatives from suitable precursors .

2,7-Di-tert-butyl-9H-carbazole is utilized in various fields:

  • Organic Electronics: It serves as a hole transport material in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Fluorescent Dyes: Its photoluminescent properties make it suitable for use as a fluorescent dye in biological imaging.
  • Material Science: The compound is explored for its potential in developing new materials with enhanced thermal and chemical stability .

Studies on interaction mechanisms involving 2,7-Di-tert-butyl-9H-carbazole focus on its behavior in different environments:

  • Solvent Effects: The compound's solubility and reactivity can vary significantly with different solvents, impacting its performance in applications like OLEDs.
  • Biological Interactions: Investigations into how this compound interacts with cellular components reveal insights into its potential therapeutic effects and mechanisms of action against cancer cells .

Several compounds share structural similarities with 2,7-Di-tert-butyl-9H-carbazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,6-Di-tert-butyl-9H-carbazoleTert-butyl groups at different positionsExhibits different photochemical properties
CarbazoleParent structure without substitutionsBasic structure for many derivatives
N,N-DiethylcarbazoleEthyl groups instead of tert-butylDifferent solubility and electronic properties
1-MethylcarbazoleMethyl group substitutionAltered electronic characteristics affecting reactivity

The unique positioning of tert-butyl groups in 2,7-Di-tert-butyl-9H-carbazole enhances its stability and solubility compared to other derivatives, making it particularly effective as a material in electronic applications .

XLogP3

6.7

Dates

Modify: 2023-08-19

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